molecular formula C18H23NO3 B5831885 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B5831885
M. Wt: 301.4 g/mol
InChI Key: JTCNBVSINDILSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the spiroindoline family and has a unique structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in cell growth and division, leading to cell death in cancer cells. It may also disrupt cell membrane integrity in fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has low toxicity and does not cause significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, its low toxicity and lack of significant biochemical or physiological effects in normal cells make it a promising candidate for further development. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its potential side effects and limitations.

Future Directions

There are several potential future directions for research on 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One direction is to investigate its potential use as a fluorescence probe for the detection of metal ions. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Finally, it may be useful to explore its potential applications in combination with other drugs or therapies for cancer, fungal, and bacterial infections.

Synthesis Methods

The synthesis of 1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of 5-bromoisatin and 1-(but-3-en-1-yl)-1H-indole in the presence of potassium carbonate and palladium acetate. The reaction proceeds via a palladium-catalyzed coupling reaction, resulting in the formation of the spirocyclic compound.

Scientific Research Applications

1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anticancer, antifungal, and antibacterial activities. Additionally, it has been studied for its potential use as a fluorescence probe for the detection of metal ions.

properties

IUPAC Name

5'-butyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-5-7-14-8-9-16-15(13-14)18(21-11-6-12-22-18)17(20)19(16)10-4-2/h4,8-9,13H,2-3,5-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNBVSINDILSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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